N-(((Diethoxyphosphinyl)thio)acetyl)-beta-alanine ethyl ester
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Overview
Description
N-(((Diethoxyphosphinyl)thio)acetyl)-beta-alanine ethyl ester is a complex organic compound with the molecular formula C11H22NO6PS. It belongs to the class of thioesters, which are organosulfur compounds characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. Thioesters are known for their significant role in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Diethoxyphosphinyl)thio)acetyl)-beta-alanine ethyl ester typically involves the esterification of a carboxylic acid with a thiol. One common method is the reaction of an acid chloride with an alkali metal salt of a thiol. For example: [ \text{RSNa} + \text{R’COCl} \rightarrow \text{R’COSR} + \text{NaCl} ] Another approach involves the alkylation of potassium thioacetate: [ \text{CH}_3\text{COSK} + \text{RX} \rightarrow \text{CH}_3\text{COSR} + \text{KX} ] These reactions are typically conducted under mild conditions and can be facilitated by various catalysts and dehydrating agents .
Industrial Production Methods
Industrial production of thioesters, including this compound, often employs large-scale esterification processes. These processes utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(((Diethoxyphosphinyl)thio)acetyl)-beta-alanine ethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Replacement of the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thioesters
Scientific Research Applications
N-(((Diethoxyphosphinyl)thio)acetyl)-beta-alanine ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(((Diethoxyphosphinyl)thio)acetyl)-beta-alanine ethyl ester involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is facilitated by the reactive thioester group, which undergoes nucleophilic acyl substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: A well-known thioester involved in metabolic pathways.
Thioacetic acid esters: Commonly used in organic synthesis.
Thioesters of amino acids: Studied for their biochemical significance.
Uniqueness
N-(((Diethoxyphosphinyl)thio)acetyl)-beta-alanine ethyl ester is unique due to its specific structure, which combines a phosphinyl group with a thioester linkage. This combination imparts distinct reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
21472-77-5 |
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Molecular Formula |
C11H22NO6PS |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
ethyl 3-[(2-diethoxyphosphorylsulfanylacetyl)amino]propanoate |
InChI |
InChI=1S/C11H22NO6PS/c1-4-16-11(14)7-8-12-10(13)9-20-19(15,17-5-2)18-6-3/h4-9H2,1-3H3,(H,12,13) |
InChI Key |
MUJOJUFMVIRJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)CSP(=O)(OCC)OCC |
Origin of Product |
United States |
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